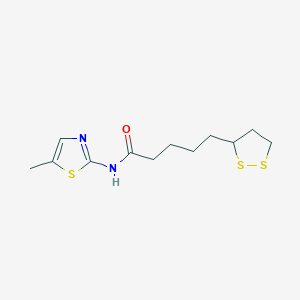
C12H18N2OS3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes thiazolidine and thioxothiazolidine rings. It has a molecular weight of 302.47912 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one involves the reaction of appropriate thiazolidine derivatives under controlled conditions. The specific synthetic route and reaction conditions can vary, but typically involve:
Starting Materials: Thiazolidine derivatives, butyl and ethyl groups.
Reaction Conditions: Controlled temperature and pH, use of catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one exerts its effects involves interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Cellular Components: Affect cellular processes by interacting with proteins, nucleic acids, or membranes.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
3-butyl-5-(3-ethylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Thioxothiazolidine Derivatives: Compounds with thioxothiazolidine rings but different alkyl groups.
Similar Compounds
- 3-butyl-5-(3-methylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-propylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
- 3-butyl-5-(3-isopropylthiazolidin-2-ylidene)-2-thioxothiazolidin-4-one
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and applications.
Properties
Molecular Formula |
C12H18N2OS3 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
InChI Key |
AAAQYCLBMKRMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCCC2CCSS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)

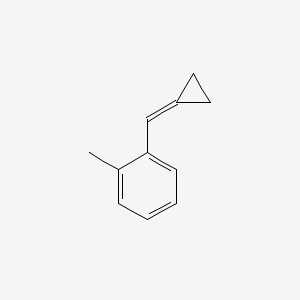


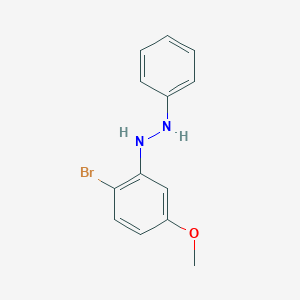
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
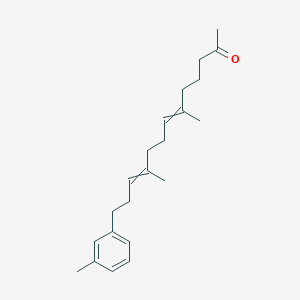

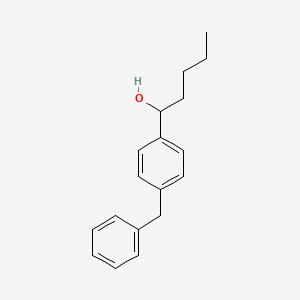

![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
